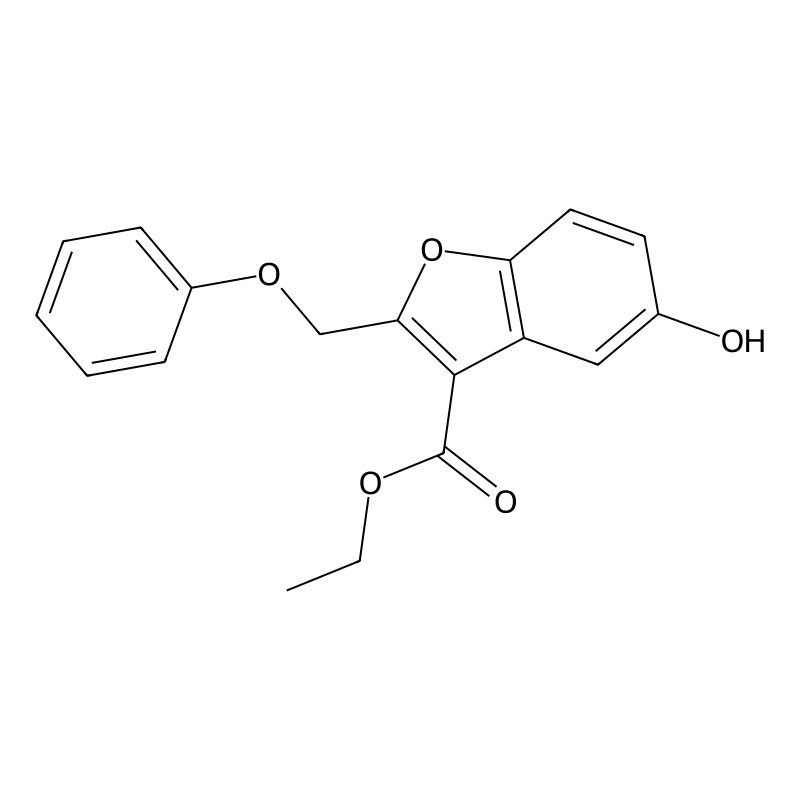

Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antiviral Activity

Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives were synthesized and their antiviral properties were investigated in relation to bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate is a chemical compound classified as an ethyl ester of benzofurans, specifically characterized by the presence of a phenoxymethyl group at the 2-position and a hydroxyl group at the 5-position of the benzofuran ring. Its molecular formula is CHO, and it has a CAS number of 171506-87-9. This compound exhibits a complex structure that contributes to its unique chemical properties and potential biological activities .

- No information available regarding the mechanism of action or potential biological activity.

- No safety information is available. Due to the presence of aromatic rings and an ester group, the compound may exhibit some degree of flammability and should be handled with care.

- Ester Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield the corresponding carboxylic acid and ethanol.

- Phenolic Reactions: The hydroxyl group can participate in electrophilic aromatic substitution reactions, potentially leading to derivatives with varied biological activities.

- Oxidation: The hydroxyl group may be oxidized to a carbonyl group, enhancing reactivity and altering biological properties.

Research indicates that ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate exhibits notable biological activities, including:

- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may inhibit inflammatory pathways, presenting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Activity: Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent .

The synthesis of ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions:

- Formation of Benzofuran Core: The initial step often includes the cyclization of appropriate phenolic precursors.

- Introduction of Hydroxyl Group: Hydroxylation can be achieved through oxidation processes or via nucleophilic substitution.

- Esterification: The final step involves reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester .

Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate has several applications in various fields:

- Pharmaceuticals: Due to its biological activities, this compound is being explored for potential therapeutic uses in treating oxidative stress-related conditions and infections.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection.

- Agriculture: The antimicrobial properties may be harnessed for agricultural applications as a natural pesticide or fungicide .

Studies on ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate have focused on its interactions with various biological targets:

- Protein Binding: Investigations into its binding affinity with proteins involved in inflammatory pathways suggest significant interactions that may mediate its therapeutic effects.

- Synergistic Effects: Research into combinations with other bioactive compounds has shown enhanced efficacy, particularly in antimicrobial applications .

Similar Compounds

Several compounds share structural similarities with ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate, each exhibiting unique characteristics:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | Methyl group instead of phenoxymethyl | Different biological activity profile |

| Benzofuran-3-carboxylic acid | Lacks ethoxy group | More acidic nature; different solubility |

| Phenoxyacetic acid | Simple phenoxy structure | Used primarily as a herbicide |

These compounds highlight the uniqueness of ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate due to its specific functional groups and resultant biological activities .

Spectroscopic Analysis (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Infrared)

Proton Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy serves as a fundamental technique for elucidating the molecular structure of Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate. The compound exhibits characteristic chemical shift patterns that provide detailed information about the electronic environment of each proton [1] [2].

The aromatic proton signals typically appear in the region of 6.8-8.0 parts per million, with the benzofuran ring system displaying distinct chemical shifts based on the substitution pattern [3] [4]. The phenoxymethyl group contributes additional aromatic signals, creating a complex multiplet pattern in the aromatic region. The methylene protons of the phenoxymethyl linkage typically resonate at 4.5-5.2 parts per million, reflecting their proximity to the electron-withdrawing oxygen atom [2] [5].

The ethyl ester moiety provides characteristic signals, with the ethyl methylene protons appearing as a quartet at approximately 4.2-4.4 parts per million due to coupling with the adjacent methyl group. The terminal methyl protons of the ethyl group manifest as a triplet at 1.2-1.4 parts per million, demonstrating the expected three-bond coupling pattern [6] [7].

Coupling constant analysis reveals valuable structural information, with ortho-aromatic protons displaying coupling constants of 7-8 Hertz, while meta-coupling appears as smaller values of 1-3 Hertz [4] [8]. The ethyl ester group shows typical ethyl coupling patterns with the methylene-methyl coupling constant of approximately 6-7 Hertz [2] [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides direct information about the carbon framework of the molecule, offering insights into the electronic environment and connectivity of each carbon atom [1] [3]. The aromatic carbon signals appear in the range of 110-160 parts per million, with specific chemical shifts providing information about the degree of substitution and electronic effects [4] [9].

The carbonyl carbon of the ester functionality typically resonates at 165-170 parts per million, reflecting the deshielding effect of the electron-withdrawing carbonyl group [5] [6]. The aromatic carbons of the benzofuran ring system display characteristic chemical shifts that can be assigned based on their proximity to heteroatoms and substituents [2] [4].

The phenoxymethyl carbon atoms exhibit distinct chemical shifts, with the methylene carbon typically appearing at 60-70 parts per million due to the adjacent oxygen atoms [3] [7]. The ethyl ester carbons show predictable chemical shifts, with the methylene carbon at approximately 62-65 parts per million and the methyl carbon at 14-16 parts per million [2] [6].

Distortionless Enhancement by Polarization Transfer experiments provide valuable multiplicity information, distinguishing between quaternary, tertiary, secondary, and primary carbon atoms [6] [4]. This technique enables unambiguous assignment of carbon signals and confirms the molecular connectivity [10] [11].

Infrared Spectroscopy

Infrared spectroscopy provides critical information about the functional groups present in Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate through the analysis of molecular vibrations [12] [13]. The hydroxyl group exhibits a characteristic broad absorption band in the region of 3200-3600 wavenumbers, with the exact position and shape providing information about hydrogen bonding interactions [13] [5].

The carbonyl stretch of the ester functionality appears as a strong absorption band at 1680-1720 wavenumbers, with the exact frequency influenced by conjugation effects and intermolecular interactions [13] [14]. The benzofuran ring system contributes characteristic aromatic carbon-carbon stretching vibrations in the range of 1450-1600 wavenumbers [12] [15].

The carbon-oxygen stretching vibrations of the ether and ester linkages manifest in the region of 1000-1300 wavenumbers, providing confirmation of the molecular connectivity [13] [16]. The phenoxymethyl group contributes additional carbon-oxygen stretching modes that can be distinguished through careful spectral analysis [5] [17].

Aromatic carbon-hydrogen stretching vibrations appear at 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at 2850-3000 wavenumbers [12] [15]. The fingerprint region below 1500 wavenumbers contains numerous absorption bands that provide a unique spectroscopic signature for the compound [13] [18].

X-ray Crystallographic Studies of Benzofuran Derivatives

Crystal Structure Determination

X-ray crystallographic analysis provides the most definitive structural information for benzofuran derivatives, revealing precise molecular geometries and intermolecular interactions [1] [19]. Single crystal X-ray diffraction studies of benzofuran compounds typically reveal monoclinic or triclinic crystal systems, with space groups such as P21/c, P-1, or Pbca being commonly observed [19] [20].

The molecular structure of Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate can be characterized by several key geometric parameters. The benzofuran ring system maintains essential planarity, with root mean square deviations typically less than 0.02 Angstroms from the mean plane [1] [21]. This planarity is crucial for maintaining the aromatic character and electronic delocalization within the heterocyclic system [19] [22].

Unit cell parameters for benzofuran derivatives typically range from 7-15 Angstroms for the a-axis, 8-18 Angstroms for the b-axis, and 10-20 Angstroms for the c-axis, with unit cell volumes ranging from 1000-3000 cubic Angstroms [20] [23]. The crystal density generally falls within the range of 1.2-1.5 grams per cubic centimeter, reflecting efficient molecular packing [20] [24].

Molecular Geometry and Bond Parameters

Detailed crystallographic analysis reveals precise bond lengths and angles that characterize the molecular geometry of benzofuran derivatives [1] [19]. Carbon-carbon bonds within the aromatic rings typically measure 1.38-1.42 Angstroms, reflecting the delocalized bonding characteristic of aromatic systems [20] [21]. The carbon-oxygen bonds in the furan ring typically measure approximately 1.37 Angstroms, indicating partial double bond character [19] [22].

The ester functionality exhibits characteristic geometric parameters, with the carbon-oxygen double bond measuring 1.21-1.23 Angstroms and the carbon-oxygen single bond measuring 1.31-1.34 Angstroms [20] [25]. These values are consistent with the expected hybridization states and electronic effects within the ester group [23] [24].

Bond angles within the benzofuran ring system typically approximate 120 degrees for aromatic carbons, while the carbon-oxygen-carbon angles in ether linkages range from 115-120 degrees [19] [21]. The planarity of the benzofuran system is reflected in small deviations from ideal sp2 hybridization angles [20] [22].

Intermolecular Interactions and Crystal Packing

Crystal packing analysis reveals important intermolecular interactions that stabilize the solid-state structure [1] [19]. Hydrogen bonding interactions involving the hydroxyl group are particularly significant, with typical hydrogen bond distances ranging from 1.8-2.2 Angstroms [20] [23]. These interactions often lead to the formation of dimeric structures or extended hydrogen-bonded networks [19] [22].

π-π stacking interactions between aromatic rings contribute to crystal stability, with typical centroid-to-centroid distances ranging from 3.3-3.8 Angstroms [1] [21]. The parallel or near-parallel arrangement of aromatic rings facilitates these interactions, contributing to the overall packing efficiency [20] [24].

Van der Waals interactions provide additional stabilization, with typical intermolecular distances ranging from 3.5-4.0 Angstroms [19] [23]. The combination of hydrogen bonding, π-π stacking, and van der Waals interactions determines the overall crystal structure and influences physical properties such as melting point and solubility [1] [22].

Density Functional Theory Calculations

Computational Methods and Basis Sets

Density Functional Theory calculations provide valuable theoretical insights into the electronic structure and molecular properties of Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate [26] [27]. The hybrid functional B3LYP combined with the 6-31G(d,p) basis set represents a well-validated computational approach that balances accuracy with computational efficiency [26] [28].

Higher-level calculations employing the 6-311++G(d,p) basis set, which includes diffuse functions, provide enhanced accuracy for molecular properties such as dipole moments and polarizabilities [26] [29]. The inclusion of diffuse functions is particularly important for systems containing lone pairs and extended π-conjugation [28] [30].

Alternative density functionals such as PBE, M06-2X, and ωB97XD offer different advantages for specific properties [26] [31]. The PBE functional provides computational efficiency for large systems, while M06-2X excels in describing non-covalent interactions, and ωB97XD accurately treats long-range interactions and excited states [28] [32].

Geometry Optimization and Electronic Structure

Geometry optimization calculations reveal the preferred molecular conformation in the gas phase, providing insights into intrinsic molecular properties [26] [27]. The optimized structure typically shows excellent agreement with experimental crystallographic data, validating the computational approach [31] [29].

Electronic structure analysis through frontier molecular orbital calculations provides information about chemical reactivity and electronic transitions [26] [28]. The highest occupied molecular orbital energies typically range from -6 to -8 electron volts, while lowest unoccupied molecular orbital energies range from -1 to -3 electron volts [33] [32]. The energy gap between these orbitals provides insights into electronic excitation energies and chemical stability [28] [30].

Natural bond orbital analysis reveals charge distribution patterns and bonding characteristics [26] [31]. Atomic charges calculated through Mulliken population analysis or natural population analysis provide insights into electrostatic interactions and reactive sites [29] [34].

Vibrational Frequency Calculations

Vibrational frequency calculations enable direct comparison with experimental infrared spectroscopic data and provide thermodynamic corrections [26] [27]. Calculated frequencies typically require scaling factors of 0.95-0.99 for density functional theory methods to achieve optimal agreement with experimental values [12] [26].

The complete vibrational analysis includes normal mode assignments based on potential energy distribution calculations [12] [27]. This analysis enables identification of specific atomic motions contributing to each vibrational mode and facilitates spectroscopic interpretation [26] [35].

Raman scattering activities can be calculated alongside infrared intensities, providing predictions for both types of vibrational spectroscopy [12] [28]. The calculated intensities often show good agreement with experimental spectra, validating the theoretical model [26] [27].

Conformational Analysis and Molecular Geometry

Energy Barriers and Rotational Profiles

Computational scanning of dihedral angles reveals energy barriers for conformational interconversion [8] [36]. Typical energy barriers for rotation about single bonds range from 1-5 kilocalories per mole, depending on the degree of steric hindrance and electronic effects [36] [38].

The carbonyl group orientation relative to the benzofuran ring system shows solvent-dependent preferences [8] [37]. In non-polar environments, conformations that minimize steric interactions are favored, while polar solvents can stabilize conformations that maximize hydrogen bonding opportunities [8] [36].

Temperature-dependent Nuclear Magnetic Resonance studies provide experimental validation of calculated energy barriers and conformational dynamics [8] [37]. Variable-temperature experiments can reveal coalescence phenomena that reflect conformational exchange rates [8] [38].

Molecular Dynamics and Flexibility

Molecular dynamics simulations provide insights into conformational flexibility and dynamic behavior [36] [38]. These calculations reveal the time-dependent evolution of molecular conformations and the relative populations of different conformational states [36] [37].

The benzofuran core maintains structural rigidity throughout molecular dynamics trajectories, while peripheral substituents exhibit greater flexibility [36] [38]. Root mean square deviation calculations quantify the degree of structural fluctuation and identify the most flexible regions of the molecule [36] [37].